![molecular formula C15H15N3O4S B14130662 2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide is an organic compound with a complex structure that includes a nitropyridine ring, a sulfanyl group, and a phenoxyethyl moiety
Preparation Methods
The synthesis of 2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide typically involves multiple steps. One common method starts with the nitration of pyridine to form 5-nitropyridine. This is followed by the introduction of a sulfanyl group to yield 5-nitropyridin-2-yl sulfanyl. The final step involves the reaction of this intermediate with 2-phenoxyethylamine to form the desired acetamide compound. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Chemical Reactions Analysis
2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine
Common reagents used in these reactions include hydrogen gas for reduction, nucleophiles like thiols for substitution, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Preliminary studies suggest it may have antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitropyridine moiety can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide include:
Methyl 2-[(5-nitropyridin-2-yl)sulfanyl]acetate: This compound has a similar structure but with a methyl ester group instead of the phenoxyethyl moiety.
2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole: This compound features a benzothiazole ring instead of the acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N3O4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(5-nitropyridin-2-yl)sulfanyl-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C15H15N3O4S/c19-14(16-8-9-22-13-4-2-1-3-5-13)11-23-15-7-6-12(10-17-15)18(20)21/h1-7,10H,8-9,11H2,(H,16,19) |
InChI Key |
WACNOGYSEJJXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CSC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)
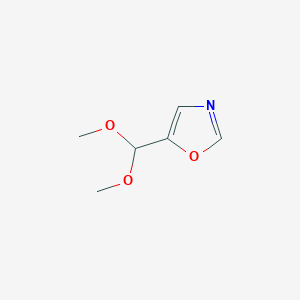
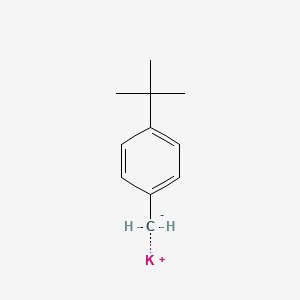
![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)

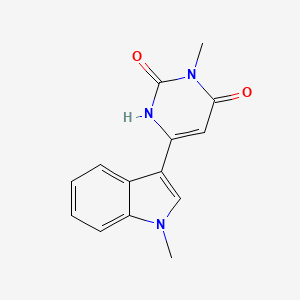
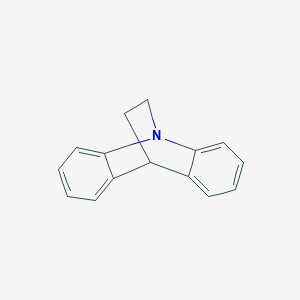
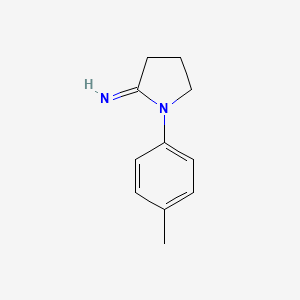

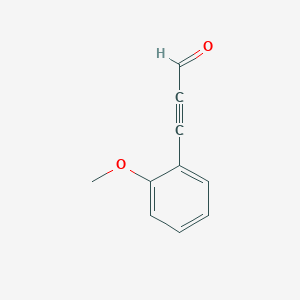
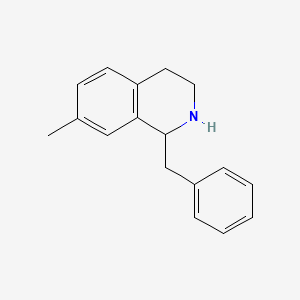
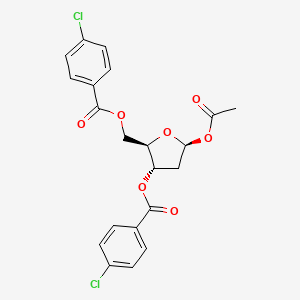
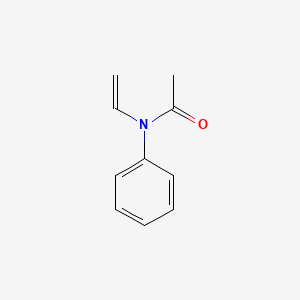
![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)
